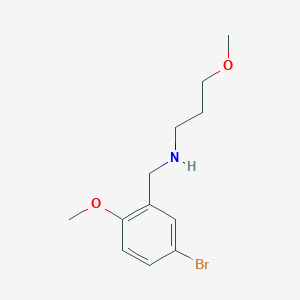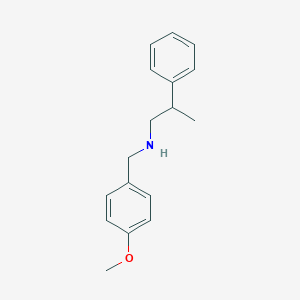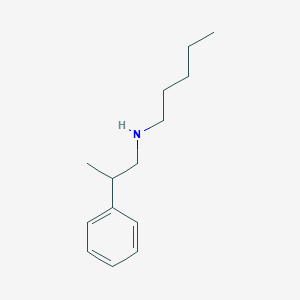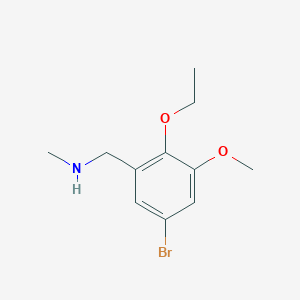
N-(2-furylmethyl)-1-phenylcyclopentanecarboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-furylmethyl)-1-phenylcyclopentanecarboxamide, also known as FMP, is a chemical compound that has been extensively studied for its potential applications in various scientific fields. It is a cyclic amide that has a furan ring attached to a cyclopentane ring, with a phenyl group and a carboxamide group also present in the molecule.
科学的研究の応用
N-(2-furylmethyl)-1-phenylcyclopentanecarboxamide has been studied for its potential applications in various scientific fields, including medicinal chemistry, neuroscience, and cancer research. It has been shown to have neuroprotective effects, making it a promising candidate for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. N-(2-furylmethyl)-1-phenylcyclopentanecarboxamide has also been found to have anticancer properties, inhibiting the growth of cancer cells in vitro and in vivo. Additionally, N-(2-furylmethyl)-1-phenylcyclopentanecarboxamide has been studied for its potential use as a fluorescent probe for imaging cellular structures.
作用機序
The mechanism of action of N-(2-furylmethyl)-1-phenylcyclopentanecarboxamide is not fully understood, but it is believed to involve the modulation of various signaling pathways in cells. N-(2-furylmethyl)-1-phenylcyclopentanecarboxamide has been shown to activate the Nrf2/ARE pathway, which plays a key role in cellular defense against oxidative stress. It has also been found to inhibit the Akt/mTOR pathway, which is involved in cell growth and survival. These effects may contribute to the neuroprotective and anticancer properties of N-(2-furylmethyl)-1-phenylcyclopentanecarboxamide.
Biochemical and Physiological Effects:
N-(2-furylmethyl)-1-phenylcyclopentanecarboxamide has been found to have a variety of biochemical and physiological effects. It has been shown to increase the expression of antioxidant enzymes such as heme oxygenase-1 and glutathione peroxidase, which help to protect cells from oxidative damage. N-(2-furylmethyl)-1-phenylcyclopentanecarboxamide has also been found to inhibit the expression of pro-inflammatory cytokines such as TNF-α and IL-6, which are involved in the immune response. In addition, N-(2-furylmethyl)-1-phenylcyclopentanecarboxamide has been shown to induce cell cycle arrest and apoptosis in cancer cells, leading to their death.
実験室実験の利点と制限
One advantage of using N-(2-furylmethyl)-1-phenylcyclopentanecarboxamide in lab experiments is its high purity and stability, which allows for accurate and reproducible results. N-(2-furylmethyl)-1-phenylcyclopentanecarboxamide is also relatively easy to synthesize in large quantities, making it suitable for high-throughput screening assays. However, one limitation of N-(2-furylmethyl)-1-phenylcyclopentanecarboxamide is its relatively low solubility in aqueous solutions, which may limit its use in certain experiments.
将来の方向性
There are many potential future directions for research on N-(2-furylmethyl)-1-phenylcyclopentanecarboxamide. One area of interest is the development of N-(2-furylmethyl)-1-phenylcyclopentanecarboxamide derivatives with improved solubility and bioavailability for use in drug development. Another area of interest is the elucidation of the precise mechanism of action of N-(2-furylmethyl)-1-phenylcyclopentanecarboxamide, which may lead to the discovery of new therapeutic targets. Additionally, N-(2-furylmethyl)-1-phenylcyclopentanecarboxamide may have applications in other scientific fields such as materials science and environmental chemistry, which could be explored in future research.
合成法
The synthesis of N-(2-furylmethyl)-1-phenylcyclopentanecarboxamide involves the reaction of 2-furylmethylamine with cyclopentanone in the presence of a reducing agent such as lithium aluminum hydride. The resulting intermediate is then reacted with phenyl isocyanate to form N-(2-furylmethyl)-1-phenylcyclopentanecarboxamide. This method has been optimized to produce high yields of pure N-(2-furylmethyl)-1-phenylcyclopentanecarboxamide, making it suitable for large-scale production.
特性
製品名 |
N-(2-furylmethyl)-1-phenylcyclopentanecarboxamide |
|---|---|
分子式 |
C17H19NO2 |
分子量 |
269.34 g/mol |
IUPAC名 |
N-(furan-2-ylmethyl)-1-phenylcyclopentane-1-carboxamide |
InChI |
InChI=1S/C17H19NO2/c19-16(18-13-15-9-6-12-20-15)17(10-4-5-11-17)14-7-2-1-3-8-14/h1-3,6-9,12H,4-5,10-11,13H2,(H,18,19) |
InChIキー |
UYHUDHREVYGIJR-UHFFFAOYSA-N |
SMILES |
C1CCC(C1)(C2=CC=CC=C2)C(=O)NCC3=CC=CO3 |
正規SMILES |
C1CCC(C1)(C2=CC=CC=C2)C(=O)NCC3=CC=CO3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![N-[(Z)-benzylideneamino]-3-methyl-2-[(2-thiophen-2-ylacetyl)amino]butanamide](/img/structure/B262044.png)
![ethyl 4-{(5Z)-2-imino-5-[4-(4-methylpiperazin-1-yl)-3-nitrobenzylidene]-4-oxo-1,3-thiazolidin-3-yl}benzoate](/img/structure/B262045.png)
![1,5-dimethyl-2-phenyl-4-[(1-{1-[3-(trifluoromethyl)phenyl]-1H-tetrazol-5-yl}cyclohexyl)amino]-1,2-dihydro-3H-pyrazol-3-one](/img/structure/B262047.png)

![5-{[4-(Dimethylamino)benzyl]amino}-1-pentanol](/img/structure/B262052.png)

![N-[3-(4-morpholinyl)propyl]-N-(2-phenylpropyl)amine](/img/structure/B262056.png)
![N-(cyclohexylmethyl)-N-[3-(dimethylamino)propyl]amine](/img/structure/B262057.png)
![2-({2-[(Cyclohexylmethyl)amino]ethyl}amino)ethanol](/img/structure/B262059.png)



